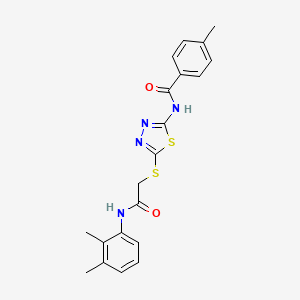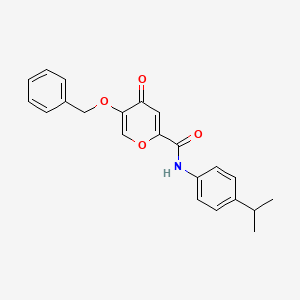
5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound can involve various chemical reactions, and the choice of reactions depends on the functional groups present in the molecule. For instance, boronic acids and their derivatives are often used in Suzuki-Miyaura coupling reactions .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving an organic compound depend on its functional groups. For example, organophosphates are susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s molecular structure and functional groups .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
One area of application is the development of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds, derived from the pyranopyrimidine core, exhibit a wide range of applicability, including potential use in drug discovery and development (Parmar, Vala, & Patel, 2023).
Supramolecular Chemistry
In supramolecular chemistry, compounds like benzene-1,3,5-tricarboxamide (BTA), which shares structural motifs with 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide, have been used extensively due to their simple structure and wide accessibility. BTAs are fundamental in creating nanometer-sized rod-like structures stabilized by threefold H-bonding, driving applications in nanotechnology, polymer processing, and biomedical fields (Cantekin, de Greef, & Palmans, 2012).
Antioxidant Properties
Research into chromones and their derivatives, including structures similar to 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide, highlights their significant antioxidant properties. These compounds neutralize active oxygen and interrupt free radical processes, potentially inhibiting cell impairment that leads to various diseases. The presence of certain functional groups in chromones is crucial for their radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-oxo-5-phenylmethoxy-N-(4-propan-2-ylphenyl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-15(2)17-8-10-18(11-9-17)23-22(25)20-12-19(24)21(14-27-20)26-13-16-6-4-3-5-7-16/h3-12,14-15H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXRUXVKGQWPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

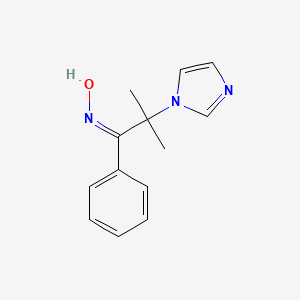
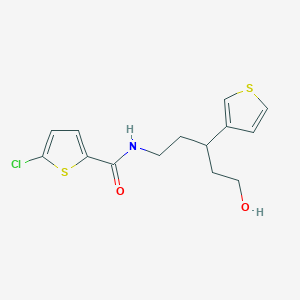

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide](/img/structure/B2670984.png)
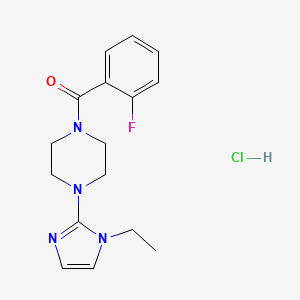



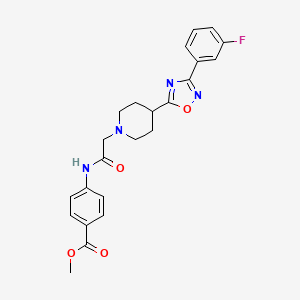
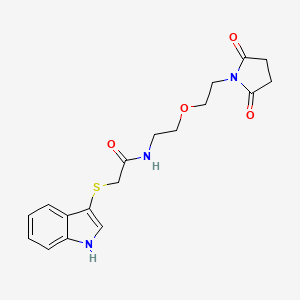

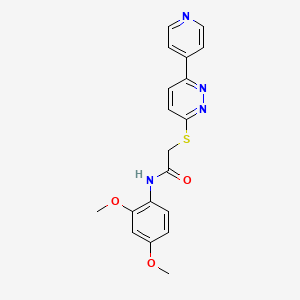
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2670999.png)
